

3-Indoleacetic acid-2,2-d2 chemical properties and stability

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Compound of Interest

Compound Name: 3-Indoleacetic acid-2,2-d2

Cat. No.: B1603369

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An In-depth Technical Guide to **3-Indoleacetic acid-2,2-d2**: Chemical Properties and Stability

This guide provides a comprehensive overview of the chemical properties, stability, and common experimental applications of **3-Indoleacetic acid-2,2-d2** (IAA-d2). Designed for researchers, scientists, and drug development professionals, this document consolidates key technical data, outlines relevant experimental protocols, and visualizes associated biological pathways and workflows.

Core Chemical Properties

3-Indoleacetic acid-2,2-d2 is the deuterated form of 3-Indoleacetic acid (IAA), the most common, naturally occurring plant hormone of the auxin class.^[1] The deuterium labeling at the C-2 position of the acetic acid side chain provides a distinct mass shift, making it an ideal internal standard for quantitative analysis using mass spectrometry.^[1]

Table 1: Physicochemical Properties of **3-Indoleacetic acid-2,2-d2**

Property	Value	Citations
Chemical Name	Indole-3-acetic-2,2-d2 acid	
Synonyms	3-IAA-2,2-d2, Deuterated indole-3-acetic acid	[1][2]
Molecular Formula	C ₁₀ D ₂ H ₇ NO ₂	
Molecular Weight	177.20 g/mol	
CAS Number	24420-86-8	
Appearance	Solid. Described as Pale Orange to Light Red or Light-Brown.[2]	
Melting Point	165–169 °C	
Solubility	Insoluble in water. Soluble in polar organic solvents like ethanol, methanol, and DMSO. [2][3]	
Isotopic Purity	≥98 atom % D	
Chemical Purity (Assay)	≥98% (CP)	

Stability and Storage

Proper handling and storage are critical to maintain the integrity of IAA-d2.

Stability: The compound is stable if stored under the recommended conditions. The non-deuterated form is known to be sensitive to light.[3]

Storage Conditions:

- **Temperature:** Store refrigerated at +2°C to +8°C. For long-term storage, -20°C is also cited.
[1][3]
- **Light:** Protect from light.

- Container: Keep the container tightly closed and store in a dry, well-ventilated place.

Incompatible Materials: Avoid strong oxidizing agents.

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx) can form.

Experimental Protocols

Synthesis of Indole-3-Acetic Acid (Conceptual)

While specific synthesis methods for the deuterated analog are proprietary, a common method for synthesizing the parent compound, IAA, involves the reaction of indole with glycolic acid in the presence of a base at high temperature and pressure. This provides a foundational understanding of its chemical synthesis.[\[4\]](#)

Protocol: Synthesis of IAA from Indole and Glycolic Acid[\[5\]](#)

- Reactants: A rocking autoclave is charged with potassium hydroxide, indole, and 70% aqueous glycolic acid.
- Reaction: The sealed autoclave is heated to 250°C and rocked for approximately 18 hours.
- Extraction: After cooling, water is added, and the mixture is heated to 100°C to dissolve the resulting potassium indole-3-acetate.
- Purification: The aqueous solution is extracted with an organic solvent (e.g., ether) to remove unreacted indole. The aqueous phase is then treated with decolorizing carbon and filtered.
- Precipitation: The filtrate is acidified with hydrochloric acid to a pH of approximately 2, causing the indole-3-acetic acid to precipitate.
- Final Product: The precipitated solid is filtered, washed with water, and dried to yield the final product.

Analytical Quantification by HPLC

IAA-d2 is primarily used as an internal standard for the accurate quantification of endogenous IAA in biological samples. High-Performance Liquid Chromatography (HPLC) coupled with a

suitable detector is a common analytical technique.

Protocol: RP-HPLC for Indolic Compound Analysis[6]

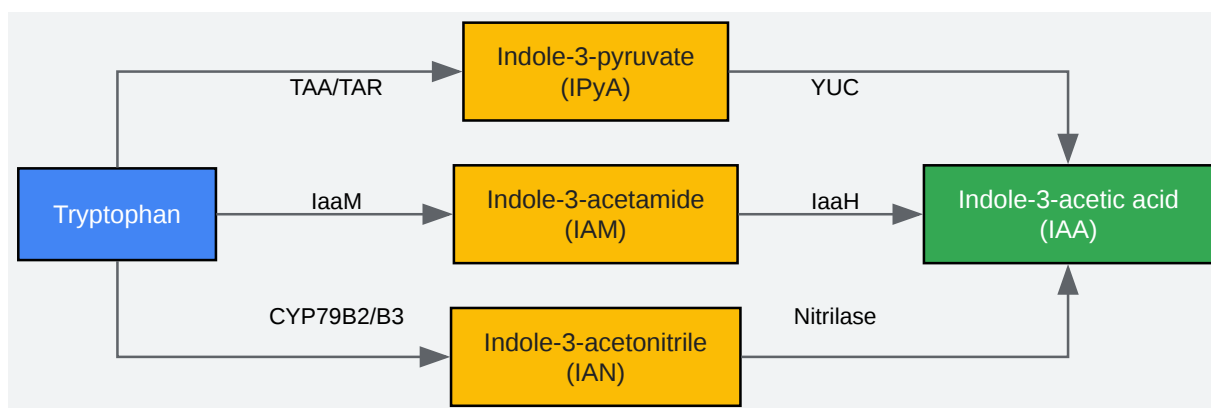
- Sample Preparation: Biological samples (e.g., bacterial culture supernatants) are clarified via centrifugal filtration.
- Instrumentation: A Reversed-Phase HPLC (RP-HPLC) system equipped with a C8 column and a fluorimetric detector is used.
- Mobile Phase:
 - Eluent A: 2.5:97.5 (v/v) acetic acid:water, adjusted to pH 3.8.
 - Eluent B: 80:20 (v/v) acetonitrile:water.
- Gradient Elution: A gradient is run to separate the analytes. For example, starting with 80% Eluent A and 20% Eluent B, and transitioning to 100% Eluent B over 25-30 minutes.
- Detection: The fluorimetric detector is set to an excitation wavelength of 280 nm and an emission wavelength of 350 nm.
- Quantification: A calibration curve is generated using standards of known concentrations. The concentration of IAA in the sample is determined by comparing its peak area to the peak area of the IAA-d2 internal standard.

Signaling Pathways and Workflows

IAA-d2 is expected to participate in the same biological pathways as its non-deuterated counterpart. It serves as a crucial tool for studying these processes.

IAA Biosynthesis Pathways

In plants and many microorganisms, IAA is primarily synthesized from the amino acid tryptophan through several independent pathways.[4][7][8]

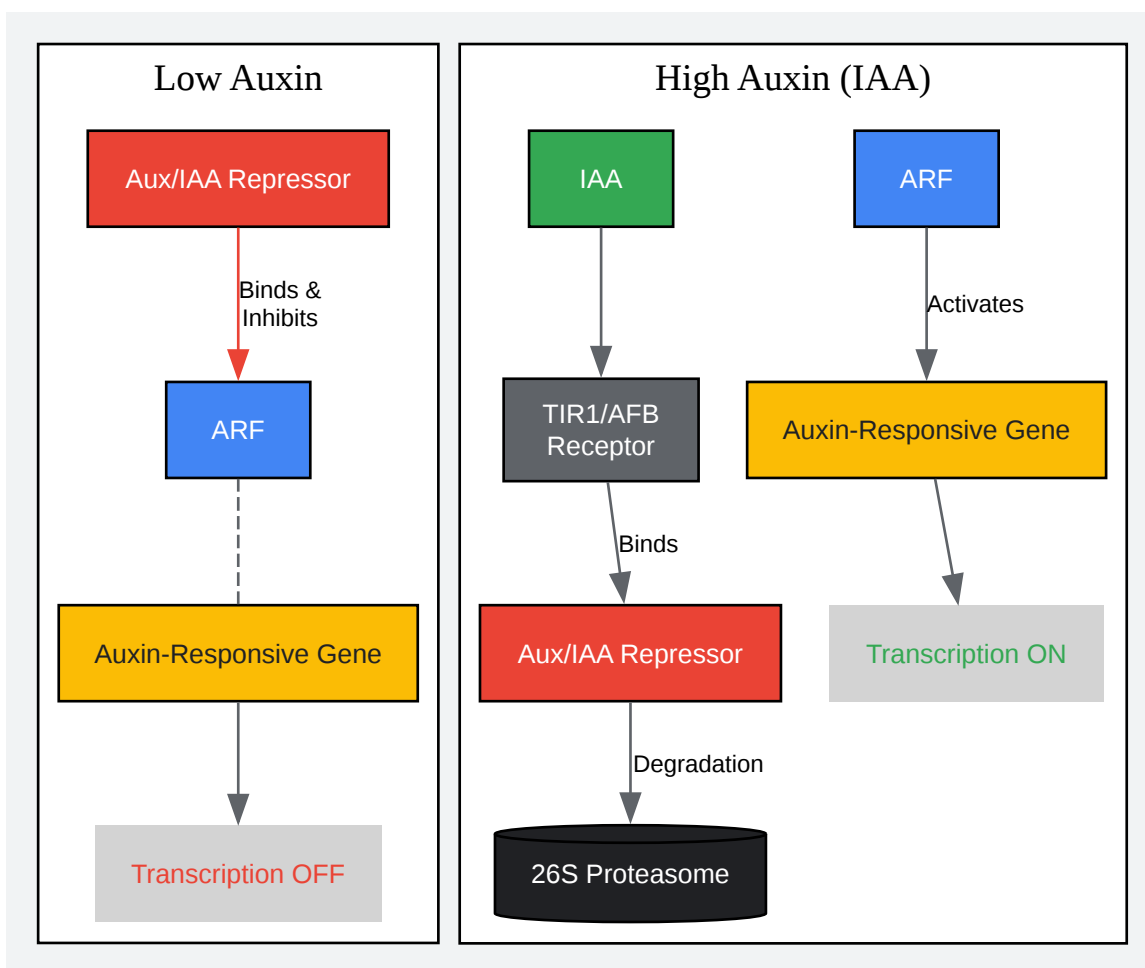


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Caption: Simplified overview of major IAA biosynthesis pathways from tryptophan.

Auxin Signaling in Plants

The canonical auxin signaling pathway in plants involves the degradation of Aux/IAA transcriptional repressors, which in turn allows Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes.^[4]

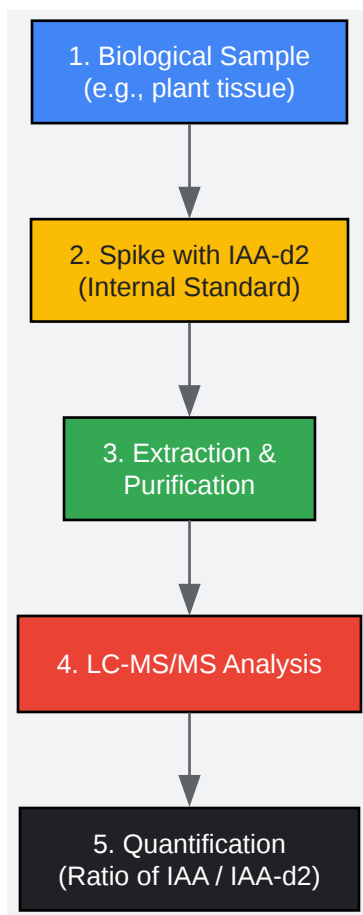


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Caption: Auxin (IAA) signaling pathway regulating gene expression in plants.

Experimental Workflow for Quantification

IAA-d2 is indispensable for accurately measuring endogenous IAA levels in complex biological matrices, correcting for sample loss during extraction and purification.



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Caption: Typical workflow for quantifying endogenous IAA using IAA-d2.

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